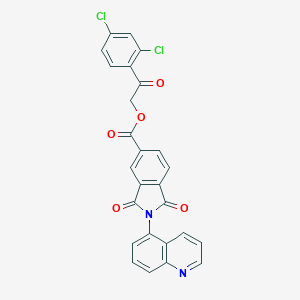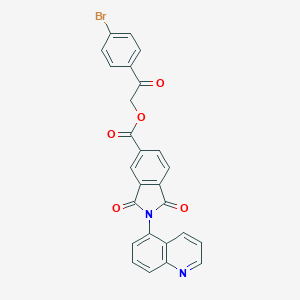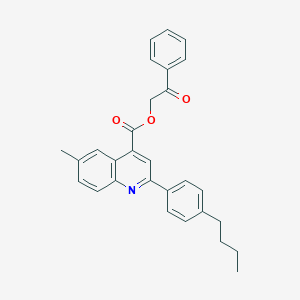
2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE is a complex organic compound with the molecular formula C29H19NO6 and a molecular weight of 477.46426 . This compound is characterized by its unique structure, which includes a phenylethyl group, a dioxoisoindoline moiety, and a phenoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenylglyoxal with a suitable isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenylethyl 1,3-dioxo-2-(4-fluorophenyl)isoindoline-5-carboxylate
- 2-Oxo-2-phenylethyl 1,3-dioxo-2-(4-methoxyphenyl)isoindoline-5-carboxylate
- 2-Oxo-2-phenylethyl 1,3-dioxo-2-(4-chlorophenyl)isoindoline-5-carboxylate
Uniqueness
What sets 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE apart from similar compounds is its unique phenoxyphenyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C29H19NO6 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
phenacyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C29H19NO6/c31-26(19-7-3-1-4-8-19)18-35-29(34)20-11-16-24-25(17-20)28(33)30(27(24)32)21-12-14-23(15-13-21)36-22-9-5-2-6-10-22/h1-17H,18H2 |
Clave InChI |
QXGIFZICIGMLJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B340041.png)
![2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B340042.png)
![2-[4-(4-tert-butylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B340045.png)
![6-[[4-(4-Tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B340047.png)
![2-OXO-2-PHENYLETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B340050.png)
![2-[3-chloro-4-(4-methylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B340051.png)
![2-[3-Chloro-4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B340053.png)
![2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE](/img/structure/B340056.png)






